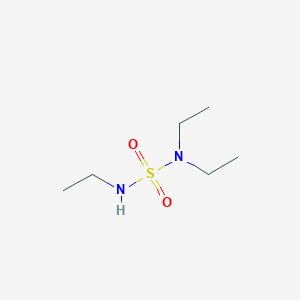

Diethyl(ethylsulfamoyl)amine

Overview

Description

Diethyl(ethylsulfamoyl)amine, also known as DEESA, is a sulfonamide compound . It has a molecular weight of 180.27 and is a liquid in physical form . It has drawn interest due to its applications in scientific research.

Synthesis Analysis

Amines with two carbon atoms in the organic chain, such as ethylamine (EA), diethylamine (DEA), and triethylamine (TEA), have been used as precipitant agents to obtain a hydrotalcite-like compound . The effect on the crystal and particle sizes was studied .Molecular Structure Analysis

The IUPAC name for Diethyl(ethylsulfamoyl)amine is N,N,N’-triethylsulfamide . The Inchi Code is 1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis

As a secondary amine, Diethyl(ethylsulfamoyl)amine has been extensively deployed in chemical synthesis . Its reactions illustrate the pattern seen for many other dialkylamines .Physical And Chemical Properties Analysis

Diethyl(ethylsulfamoyl)amine is a liquid in physical form .Scientific Research Applications

-

- Amines are versatile organic compounds characterized by the presence of one or more nitrogen atoms bonded to carbon atoms .

- They are valuable building blocks in organic synthesis, enabling the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .

- Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

-

- Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules .

- The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

-

- Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials .

- Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

-

- Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .

- Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

-

Polyamine Curatives with Enhanced Adhesion

- Polyamine curatives, which could potentially include “Diethyl(ethylsulfamoyl)amine”, offer the opportunity to formulate with enhanced adhesion to difficult surfaces such as glass and aluminum .

- They also provide photochemical stability, reactivity rates that can be customized using a wide range of derivatives, flexibility, and impact resistance .

Safety And Hazards

properties

IUPAC Name |

(diethylsulfamoylamino)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGBCVVJGMDIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl(ethylsulfamoyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

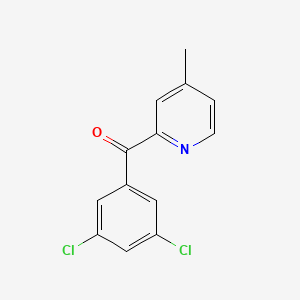

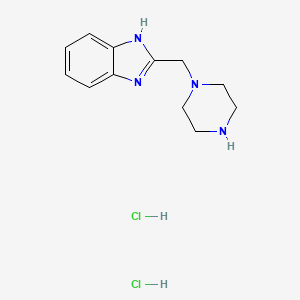

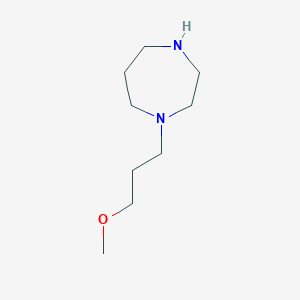

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)

![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)

![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)

![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)